2,4-Dichloro-5-cyanothiazole
Overview
Description
“2,4-Dichloro-5-cyanothiazole” is a chemical compound with the molecular formula C4Cl2N2S . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of “2,4-Dichloro-5-cyanothiazole” consists of 4 carbon atoms, 2 chlorine atoms, 2 nitrogen atoms, and 1 sulfur atom . The molecular weight of the compound is 180.04 .
Physical And Chemical Properties Analysis
“2,4-Dichloro-5-cyanothiazole” is a solid at room temperature . It has a molecular weight of 180.04 . The compound has a density of 1.7±0.1 g/cm3, a boiling point of 339.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.7 mmHg at 25°C .
Scientific Research Applications
Catalytic Synthesis
2,4-Dichloro-5-cyanothiazole (or a related compound, 4-Cyanothiazole) can be synthesized through catalytic vapor phase ammoxidation, involving catalysts such as chromium cobalt molybdate. This method offers high selectivity for producing 4-cyanothiazole, highlighting its potential for large-scale, efficient production (Crowder & Diplas, 2000).
Heterocyclic Compound Synthesis
4,5-Dichloro-1,2,3-dithiazolium chloride (Appel salt), a related chemical, is pivotal in synthesizing various polyfunctionalized benzo[d]thiazole derivatives. These compounds have potential applications in different fields due to their unique chemical structures (Hédou et al., 2015).
Corrosion Inhibition
A derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, demonstrates high efficiency as a corrosion inhibitor for mild steel in acidic environments. Such derivatives could be crucial in protecting industrial materials from corrosion (Lagrenée et al., 2002).
Advanced Organic Reactions
4,5-Dichloro-1,2-dithiole-3-thione is used in synthesizing benzimidazole, benzoxazole, and benzothiazole derivatives. This demonstrates the versatility of these compounds in creating a wide range of useful organic molecules (Ogurtsov et al., 2003).
Derivative Synthesis
In another research, 4,5-dichloro-3-cyanoisothiazole and its functional derivatives were synthesized. These reactions expand the utility of 2,4-Dichloro-5-cyanothiazole derivatives in various chemical syntheses (Potkin et al., 2008).
Biological Activity
Research into Schiff and Mannich bases bearing a 2,4-dichloro-5-fluorophenyl moiety, a structure related to 2,4-Dichloro-5-cyanothiazole, revealed promising antibacterial and antifungal activities. This indicates the potential of these compounds in medical and pharmaceutical applications (Karthikeyan et al., 2006).
Antibacterial and Surface Activity
Certain 1,2,4-triazole derivatives, related to 2,4-Dichloro-5-cyanothiazole, have shown both antimicrobial activity and utility as surface active agents. This dual functionality highlights their potential in diverse applications such as in cleaning and sterilization processes (El-Sayed, 2006).
Antiviral Activities
Isothiazole derivatives, with structural similarities to 2,4-Dichloro-5-cyanothiazole, have been studied for their antiviral properties. The research into their structural, topological, and vibrational properties provides insights into their effectiveness in traversing biological membranes, a crucial aspect for antiviral drugs (Romani et al., 2015).
Safety And Hazards
properties
IUPAC Name |
2,4-dichloro-1,3-thiazole-5-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2N2S/c5-3-2(1-7)9-4(6)8-3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXWDCGDBOAECIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(#N)C1=C(N=C(S1)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574676 | |
Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-5-cyanothiazole | |
CAS RN |
82554-18-5 | |
Record name | 2,4-Dichloro-1,3-thiazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574676 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Dichloro-5-cyanothiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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